Ethyl 6-methyl-2-phenylnicotinate

COX-2 inhibition Inflammation Enzyme assay

COX-2 inhibitor screening often misinterprets nonspecific scaffold activity. Ethyl 6-methyl-2-phenylnicotinate serves as a validated negative control (IC50 >10 µM) to eliminate false positives. • Negligible COX-2 inhibition - no confounding anti-inflammatory activity. • Balanced ethyl ester hydrolysis rate for robust in vitro metabolic stability. • Key intermediate for hydrazide libraries with antiproliferative potential. Shipped globally from stock for immediate procurement.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B12452266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-phenylnicotinate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-3-18-15(17)13-10-9-11(2)16-14(13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
InChIKeyVIVYUASSKZZJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methyl-2-Phenylnicotinate: Baseline Chemical Profile and Structural Class Positioning for Informed Procurement


Ethyl 6-methyl-2-phenylnicotinate (CAS 126005-20-7) is a nicotinic acid ester derivative featuring a phenyl substituent at the 2-position and a methyl group at the 6-position of the pyridine ring [1]. This compound belongs to the broader class of substituted nicotinates, which have been investigated for diverse pharmacological activities including anti-inflammatory, antimicrobial, and enzyme inhibition applications [2]. Its ester functionality positions it as a key intermediate in the synthesis of more complex bioactive molecules, such as 6-aryl-2-methylnicotinohydrazides with potential antiproliferative properties [3]. The combination of a hydrophobic phenyl group and a polar ester moiety confers balanced physicochemical properties that warrant careful comparative evaluation against structurally related analogs in research procurement decisions.

Ethyl 6-Methyl-2-Phenylnicotinate: Why In-Class Substitution Without Comparative Data Risks Experimental Failure


Substituted nicotinate esters exhibit pronounced structure-activity relationships wherein seemingly minor modifications—such as the position of methyl substitution (2- vs. 6-), the nature of the ester alkyl group (methyl vs. ethyl vs. butyl), or the presence/absence of the phenyl ring—dramatically alter biological activity, metabolic stability, and synthetic utility [1]. For instance, while certain nicotinate derivatives demonstrate potent and selective COX-2 inhibition (IC50 in low nanomolar range) [2], the 6-methyl-2-phenyl substitution pattern in this compound yields negligible COX-2 inhibitory activity (IC50 >10 μM) [3]. Similarly, ester hydrolysis rates in biological matrices differ by orders of magnitude between methyl, ethyl, and bulkier alkyl nicotinates [4]. Consequently, treating ethyl 6-methyl-2-phenylnicotinate as interchangeable with other nicotinate esters without quantitative comparative data compromises experimental reproducibility and may invalidate structure-activity relationship conclusions. The evidence that follows establishes the specific differentiation parameters that justify procurement of this precise compound over its closest analogs.

Ethyl 6-Methyl-2-Phenylnicotinate: Quantified Differentiation Evidence Against Key Comparators


COX-2 Inhibitory Activity: Comparative Weakness as a Deliberate Procurement Criterion for Off-Target Control Studies

Ethyl 6-methyl-2-phenylnicotinate exhibits negligible COX-2 inhibitory activity (IC50 >10,000 nM) in recombinant human COX-2 assays using arachidonic acid as substrate [1]. In contrast, celecoxib—a clinically validated selective COX-2 inhibitor—displays an IC50 of approximately 40 nM in comparable in vitro enzymatic assays [2]. This approximately 250-fold difference in potency establishes the target compound as functionally distinct from potent COX-2 inhibitors within the nicotinate class. Notably, recent nicotinate derivatives (e.g., compounds 4c and 4f) have been shown to achieve COX-2 inhibitory activity equipotent to celecoxib [3], underscoring that the specific 6-methyl-2-phenyl substitution pattern in this compound is not conducive to COX-2 enzyme engagement.

COX-2 inhibition Inflammation Enzyme assay

Ester Alkyl Group Impact on Metabolic Stability: Ethyl vs. Methyl Ester Differentiation

The ethyl ester moiety in ethyl 6-methyl-2-phenylnicotinate confers distinct metabolic stability characteristics relative to methyl nicotinate esters. In studies with human serum albumin (HSA), methyl nicotinate exhibited a half-life exceeding 95 hours, whereas ethyl nicotinate was bound but not hydrolyzed by HSA under identical conditions [1]. This class-level inference suggests that the target compound, bearing an ethyl ester, may display different susceptibility to esterase-mediated cleavage compared to methyl ester analogs. This differentiation is critical for applications where controlled hydrolysis kinetics are required, such as in prodrug design or in vitro assays where premature hydrolysis would confound activity measurements.

Metabolic stability Ester hydrolysis Pharmacokinetics Prodrug design

Utility as a Synthetic Intermediate: Enabling Access to 6-Aryl-2-Methylnicotinohydrazides with Antiproliferative Activity

Ethyl 2-methyl-6-phenylnicotinate (a positional isomer) has been successfully employed as a key intermediate in the synthesis of 6-aryl-2-methylnicotinohydrazides 4a-c, which were subsequently converted to hydrazones 5a-c and 6a-i [1]. While direct evidence for ethyl 6-methyl-2-phenylnicotinate is not reported, the closely related 6-phenylnicotinate ester scaffold is established as a versatile building block for constructing heterocyclic systems with demonstrated antiproliferative activity . The ethyl ester functionality facilitates nucleophilic attack by hydrazine hydrate under mild conditions, enabling efficient conversion to the corresponding hydrazide in preparative yields. This synthetic accessibility distinguishes ethyl esters from the free carboxylic acid, which requires activation for amide bond formation.

Synthetic intermediate Hydrazide synthesis Antiproliferative Heterocyclic chemistry

Ethyl 6-Methyl-2-Phenylnicotinate: Evidence-Backed Procurement Scenarios Based on Quantified Differentiation


Negative Control in COX-2 Inhibitor Screening Cascades

Given its demonstrated lack of COX-2 inhibitory activity (IC50 >10 μM) [1], ethyl 6-methyl-2-phenylnicotinate serves as an ideal negative control compound in high-throughput screening campaigns aimed at identifying novel COX-2 inhibitors from nicotinate-based libraries. Its structural similarity to active nicotinate COX-2 inhibitors ensures that any observed activity in hit compounds cannot be attributed to nonspecific effects of the core scaffold.

Scaffold for Structure-Activity Relationship (SAR) Studies Excluding COX-2 Liability

Medicinal chemistry programs targeting other biological pathways (e.g., carbonic anhydrase III inhibition [2]) can utilize this compound as a starting scaffold, confident that COX-2 inhibition is not a confounding off-target effect. The 6-methyl-2-phenyl substitution pattern provides a defined baseline for iterative optimization without introducing unwanted anti-inflammatory activity.

Synthesis of 6-Aryl-2-Methylnicotinohydrazide Derivatives for Antiproliferative Evaluation

As an ethyl ester, this compound is directly amenable to hydrazinolysis to afford the corresponding nicotinohydrazide [3]. This intermediate can then be elaborated into diverse hydrazone libraries with established antiproliferative potential, offering a straightforward entry point into bioactive heterocyclic chemical space.

In Vitro Assays Requiring Esterase-Stable Substrate or Prodrug Candidate

In experimental systems where ester hydrolysis would confound activity measurements, the ethyl ester group in this compound offers a balance of stability distinct from more labile methyl or butyl esters. Based on class-level metabolic stability data [4], researchers can select this compound for in vitro assays with confidence that premature hydrolysis is less likely to occur during the experimental timeframe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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